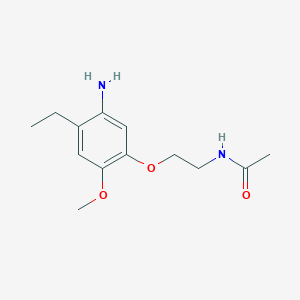

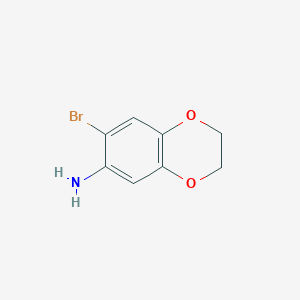

![molecular formula C15H12N2O5S2 B2532613 N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 866154-61-2](/img/structure/B2532613.png)

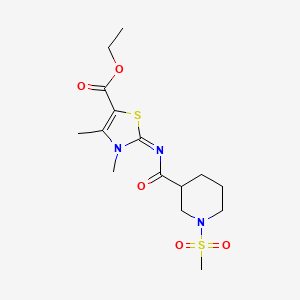

N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazolidinone Derivatives for Antimicrobial Activity

- Baviskar, Khadabadi, and Deore (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl} acetamide derivatives. These compounds exhibited significant in vitro antibacterial activity against various bacteria including Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

Synthesis of Heterocyclic Compounds Derived from 2-Amino Benzothiazole

- Mahmood and Ahmad (2020) reported the synthesis of various heterocyclic compounds including N-(1,3-benzothiazol-2-yl)-2-chloro acetamide. These compounds were derived from the reaction of 2-amino benzothiazole with different reagents. The study focused on exploring the chemical diversity and potential applications of these compounds, although specific biological activities were not detailed (Mahmood & Ahmad, 2020).

Synthesis and Antimicrobial Activity of Certain Thiazolidinone Derivatives

- Gouda, Berghot, Shoeib, and Khalil (2010) synthesized 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide and its derivatives, demonstrating promising antimicrobial activities. These compounds were synthesized with the aim to evaluate their potential as antimicrobial agents, showing effectiveness against various microbial strains (Gouda et al., 2010).

Anti-Inflammatory Applications

Anti-Inflammatory Activity of Thiazolidin-3-yl Acetamides

- Sunder and Maleraju (2013) synthesized a series of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides. These compounds exhibited significant anti-inflammatory activity, indicating their potential for therapeutic applications in inflammation-related conditions (Sunder & Maleraju, 2013).

Evaluation of Thiazolidinone Derivatives as Anti-Inflammatory Agents

- Nikalje, Hirani, and Nawle (2015) developed novel thiazolidinone derivatives with potential anti-inflammatory properties. These compounds were tested using in vitro and in vivo models, showing promising results in reducing inflammation (Nikalje, Hirani, & Nawle, 2015).

Other Applications

Synthesis of Hetero-Diels–Alder Reaction Products

- Velikorodov, Shustova, and Kovalev (2017) synthesized derivatives of thiazolidin-2-ones through Hetero-Diels–Alder reactions. This study demonstrates the chemical versatility of thiazolidinone derivatives, highlighting their potential utility in various chemical reactions and applications (Velikorodov, Shustova, & Kovalev, 2017).

Green Synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides

- Horishny and Matiychuk (2020) focused on the green synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides. This study is significant as it adheres to green chemistry principles, offering a more environmentally friendly approach to synthesizing these compounds (Horishny & Matiychuk, 2020).

Eigenschaften

IUPAC Name |

N-acetyl-N-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S2/c1-8(18)16(9(2)19)17-14(20)13(24-15(17)23)6-10-3-4-11-12(5-10)22-7-21-11/h3-6H,7H2,1-2H3/b13-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGBFIPVJBPVOM-MLPAPPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)C)N1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C(=O)C)N1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

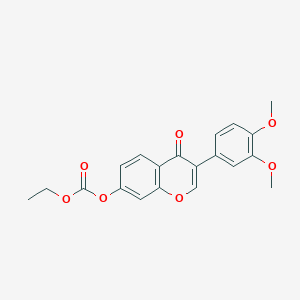

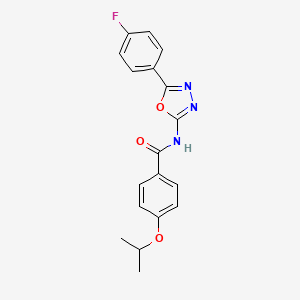

![(E)-ethyl 2-(6-((pyrazine-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2532533.png)

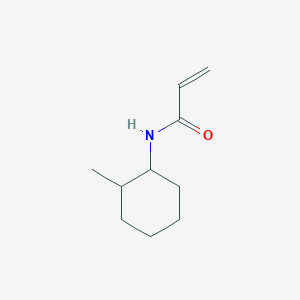

![[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2532535.png)

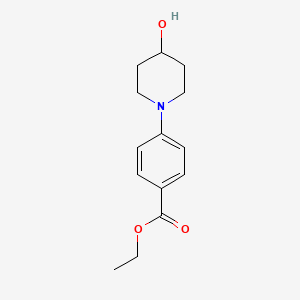

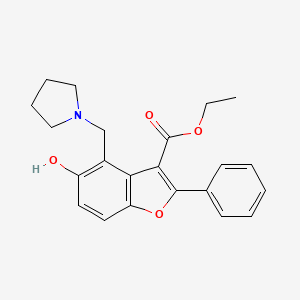

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532537.png)

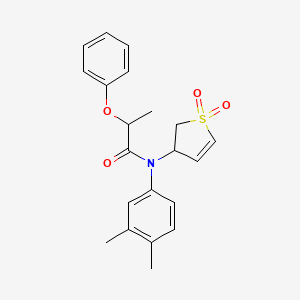

![3-(4-nitrophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2532538.png)

![Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B2532539.png)